2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a naphthyl group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent.
S-Alkylation: The triazole-thiol compound undergoes S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium to form the desired intermediate.
Condensation Reaction: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Schiff Base Formation: Finally, the acetohydrazide derivative is condensed with 2-naphthaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the naphthyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole and naphthyl groups.
Reduction: Reduced forms of the acetohydrazide moiety.
Substitution: Substituted triazole and naphthyl derivatives.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with metal ions, forming stable complexes. The naphthyl group can intercalate with DNA, potentially disrupting cellular processes. The acetohydrazide moiety can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the triazole ring and the naphthyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H27N5OS |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5OS/c1-20-8-12-24(13-9-20)29-33-34-30(35(29)27-16-10-21(2)11-17-27)37-19-28(36)32-31-22(3)25-15-14-23-6-4-5-7-26(23)18-25/h4-18H,19H2,1-3H3,(H,32,36)/b31-22+ |
InChI Key |
MAFLYVYHKHHGKG-DFKUXCBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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